molecular formula C29H36N4O3 B1574533 ISOX INACT

ISOX INACT

Cat. No. B1574533
M. Wt: 488.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Negative control for PF CBP1 . Exhibits negligible activity at CBP and BRD4.

Scientific Research Applications

Anticonvulsant Properties

Isoxylitone (ISOX), discovered in the plant Delphinium denudatum, demonstrates potent anticonvulsant properties. It modulates voltage-gated sodium channels (VGSCs), crucial in controlling neuronal excitability and seizure phenomena. ISOX significantly alters VGSC inactivation kinetics, demonstrating a marked impact on epileptic seizure prevention in a kindling model of epilepsy. This effect is paralleled by a reduction in brain-derived neurotrophic factor (BDNF) mRNA expression, a key factor in epileptogenesis (Ashraf et al., 2013).

Anti-Inflammatory and Cardioprotective Effects

5-Methylisoxazole-3-carboxylic acid (Isox), an active metabolite of UTL-5g, exhibits significant anti-inflammatory and cardioprotective effects. In animal models, Isox effectively reduces inflammation in carrageenan-induced edema and mitigates doxorubicin-induced cardiac toxicity. This highlights its potential in both anti-inflammatory therapeutics and in providing cardiac protection against certain anticancer drug side effects (Zhang et al., 2016).

Neuroprotective Abilities

Isoquercetin (Iso), a flavonoid compound, has been found to exhibit neuroprotective effects in cerebral ischemic stroke models. It acts by reducing oxidative stress and neuronal apoptosis, primarily via Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway. These findings suggest Iso's potential in treating ischemia/reperfusion brain injury (Dai et al., 2018).

Other Potential Applications

  • Isoflurane, commonly used as a volatile anesthetic, is observed to induce endothelial apoptosis in blood-brain barrier models following hypoxic challenges. This suggests implications in both experimental and clinical settings regarding its use and potential side effects (Dittmar et al., 2012).
  • Isocorydine (ICD), another compound under study, shows promise in targeting drug-resistant cellular side populations in hepatocellular carcinoma, potentially playing a role in sensitizing cancer cells to conventional treatments (Lu et al., 2012).

properties

Molecular Formula

C29H36N4O3

Molecular Weight

488.62

synonyms

5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole

Origin of Product

United States

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